molecular formula C12H14N2O3 B1301406 4-(Piperazine-1-carbonyl)-benzoic acid CAS No. 691394-20-4

4-(Piperazine-1-carbonyl)-benzoic acid

Cat. No. B1301406
M. Wt: 234.25 g/mol
InChI Key: MHDUGMOWFSOPJS-UHFFFAOYSA-N
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Description

“4-(Piperazine-1-carbonyl)-benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 .


Molecular Structure Analysis

The molecular structure of “4-(Piperazine-1-carbonyl)-benzoic acid” is represented by the formula C12H14N2O3 .

Scientific Research Applications

Application 1: Antimicrobial Agents

  • Summary of the Application : This compound has been used in the synthesis of fluoroquinolone derivatives, which are a class of important synthetic antimicrobial agents broadly and effectively used in clinics for infectious diseases .
  • Methods of Application/Experimental Procedures : The synthesis involves the creation of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position .
  • Results/Outcomes : The results indicated that a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative and two 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin .

Application 2: Acetylcholinesterase Inhibition

  • Summary of the Application : Piperazine containing dihydrofuran compounds, which can be synthesized using “4-(Piperazine-1-carbonyl)-benzoic acid”, have been evaluated for their inhibitory activities toward acetylcholinesterase (AChE) .
  • Methods of Application/Experimental Procedures : The synthesis involves radical addition and cyclizations of piperazine and homopiperazine with 1,3-dicarbonyl compounds such as dimedone, ethyl acetoacetate, and acetylacetone mediated by Mn (OAc) 3 .
  • Results/Outcomes : Compounds synthesized using this method showed high inhibitory activities with IC 50 values of 5.79, 3.89, 5.07, 4.30, and 2.24 µM, respectively .

Safety And Hazards

The safety data sheet for “4-(Piperazine-1-carbonyl)-benzoic acid” indicates that it may be harmful if swallowed . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

4-(piperazine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-1-3-10(4-2-9)12(16)17/h1-4,13H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDUGMOWFSOPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365995
Record name 4-(Piperazine-1-carbonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazine-1-carbonyl)-benzoic acid

CAS RN

691394-20-4
Record name 4-(1-Piperazinylcarbonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691394-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperazine-1-carbonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 691394-20-4
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